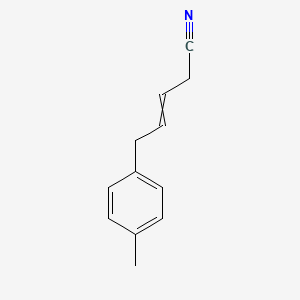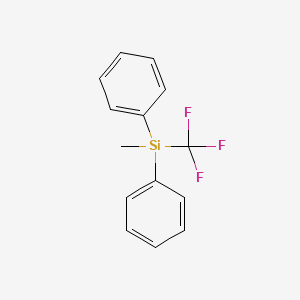
Methyl(diphenyl)(trifluoromethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(diphenyl)(trifluoromethyl)silane is an organosilicon compound with the molecular formula C14H13F3Si. This compound is characterized by the presence of a trifluoromethyl group attached to a silicon atom, which is also bonded to a methyl group and two phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(diphenyl)(trifluoromethyl)silane typically involves the reaction of trifluoromethyltrimethylsilane with diphenylmethylsilane in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like tetrahydrofuran (THF) or dichloromethane. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature and pressure to optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl(diphenyl)(trifluoromethyl)silane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form various silicon-containing products.
Reduction: It can be reduced to form simpler silicon compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and halides. The reactions are typically carried out in polar solvents like THF or dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or organic solvents.
Major Products: The major products formed from these reactions include trifluoromethylated alcohols, ketones, and silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl(diphenyl)(trifluoromethyl)silane has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance bioavailability and metabolic stability.
Medicine: It is employed in the development of new drugs, particularly those targeting enzymes and receptors that interact with trifluoromethylated compounds.
Industry: The compound is used in the production of specialty chemicals, including materials with unique electronic and optical properties
Wirkmechanismus
The mechanism by which Methyl(diphenyl)(trifluoromethyl)silane exerts its effects involves the generation of a highly reactive trifluoromethyl anion (CF3-) intermediate. This intermediate can attack electrophilic centers in organic molecules, leading to the formation of new carbon-silicon bonds. The presence of the trifluoromethyl group can also stabilize transition states and intermediates, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethyltrimethylsilane (CF3Si(CH3)3):
Triethyl(trifluoromethyl)silane (CF3Si(C2H5)3): Used for similar applications but offers different reactivity and selectivity due to the presence of ethyl groups.
Trifluoromethylphenylsilane (CF3Si(C6H5)3): Another trifluoromethylating reagent with distinct properties due to the phenyl groups
Uniqueness: Methyl(diphenyl)(trifluoromethyl)silane is unique due to the combination of a trifluoromethyl group with both methyl and phenyl groups attached to the silicon atom. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
167907-22-4 |
|---|---|
Molekularformel |
C14H13F3Si |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
methyl-diphenyl-(trifluoromethyl)silane |
InChI |
InChI=1S/C14H13F3Si/c1-18(14(15,16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI-Schlüssel |
APFQDSDHIOUCHH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


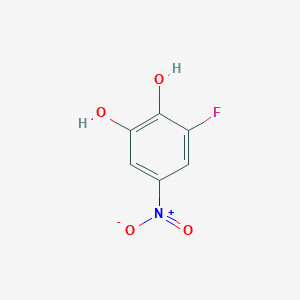
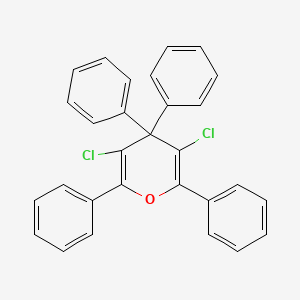
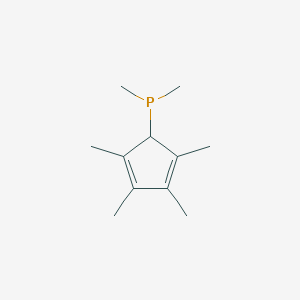
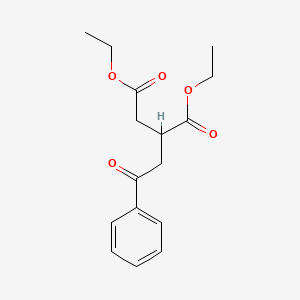
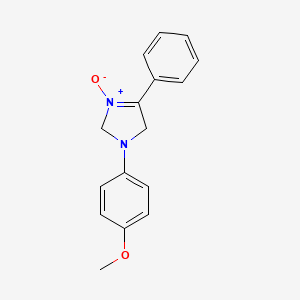
![2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol](/img/structure/B12554249.png)
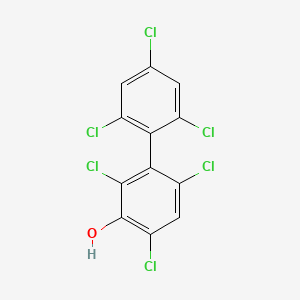
![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)
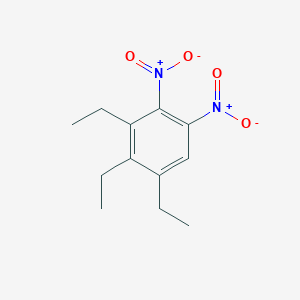
![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)
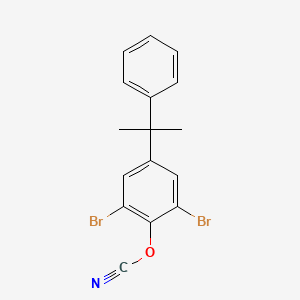
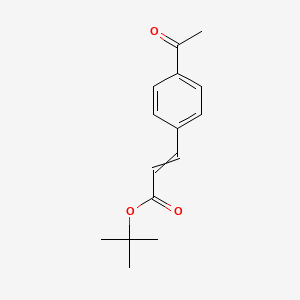
![N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide](/img/structure/B12554293.png)
